Bis(trifluoro-2,4-pentanedionato)copper(II)
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Overview
Description
Bis(trifluoro-2,4-pentanedionato)copper(II), also known as copper(II) trifluoroacetylacetonate, is a coordination compound with the molecular formula C10H8CuF6O4 and a molecular weight of 369.71 g/mol . This compound is characterized by its blue or green crystalline appearance and is primarily used in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Reaction: This method involves reacting copper(II) salts such as copper(II) chloride or copper(II) acetate with 1,1,1-trifluoro-2,4-pentanedione (Hhfac) in a suitable solvent like ethanol or methanol.
Ligand Exchange: Another method involves reacting other copper(II) complexes, such as copper(II) nitrate, with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base like sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
Ligand Exchange Reactions: The trifluoro-2,4-pentanedionato ligands in bis(trifluoro-2,4-pentanedionato)copper(II) can be exchanged with other ligands, providing a route to synthesize mixed-ligand copper(II) complexes.
Photochemical Reactions: Upon UV irradiation, bis(trifluoro-2,4-pentanedionato)copper(II) undergoes photofragmentation in the gas phase, producing copper atoms, dimers, and copper fluoride (CuF).
Common Reagents and Conditions
Reagents: Copper(II) salts (e.g., copper(II) chloride, copper(II) acetate), 1,1,1-trifluoro-2,4-pentanedione, sodium hydroxide.
Conditions: Heating, UV irradiation.
Major Products
Copper Atoms and Dimers: Formed during photofragmentation.
Copper Fluoride (CuF): Another product of photofragmentation.
Scientific Research Applications
Bis(trifluoro-2,4-pentanedionato)copper(II) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including Diels-Alder reactions and cyclopropanation.
Chemical Vapor Deposition (CVD): Due to its volatility, it is used as a precursor in CVD processes to deposit thin films of copper.
Proteomics Research: It is utilized as a biochemical in proteomics research.
Mechanism of Action
The mechanism by which bis(trifluoro-2,4-pentanedionato)copper(II) exerts its effects involves the homolytic cleavage of the Cu-O bonds in the complex. This decomposition allows the compound to be transported in the gas phase to a substrate, where it decomposes upon heating to deposit copper metal. The Lewis acidic nature of the copper(II) ion in the compound enables it to activate substrates, facilitating various organic reactions.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-pentanedionato)copper(II):
Copper(II) Acetylacetonate: Another similar compound used in catalysis and as a precursor in CVD processes.
Uniqueness
Biological Activity
Bis(trifluoro-2,4-pentanedionato)copper(II) (Cu(tfa)₂) is an organometallic coordination compound notable for its unique chemical properties and potential biological applications. This compound is characterized by its blue-green powder form and is primarily utilized in various chemical applications due to its stability and reactivity. The biological activity of Cu(tfa)₂ has garnered interest, particularly concerning its antimicrobial properties, oxidative stress implications, and potential therapeutic roles.
Chemical Structure and Properties
Chemical Formula: Cu(CF₃COCH₂COCH₃)₂
Molecular Weight: 373.67 g/mol
Solubility: Insoluble in water; soluble in organic solvents
Synthesis: Typically synthesized from copper(II) salts and trifluoroacetylacetone in the presence of a base.
Table 1: Comparison of Copper(II) Coordination Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Bis(trifluoro-2,4-pentanedionato)copper(II) | Organometallic Coordination | Enhanced stability due to trifluoromethyl groups |
Bis(2,4-pentanedionato)copper(II) | Organometallic Coordination | More soluble in organic solvents |
Copper(II) acetylacetonate | Organometallic Coordination | More widely studied for biological applications |
Antimicrobial Activity
Research indicates that Cu(tfa)₂ exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), as well as fungi (Candida albicans, Aspergillus niger). The minimum inhibitory concentrations (MICs) were reported between 25-100 mg/mL, indicating a broad spectrum of activity.
Case Study: Antimicrobial Efficacy
A comparative study of various copper complexes highlighted the antimicrobial efficacy of Cu(tfa)₂ against several microorganisms:
Microorganism | Zone of Inhibition (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 20 | 50 |
Escherichia coli | 30 | 25 |
Klebsiella pneumoniae | 28 | 25 |
Candida albicans | 22 | 50 |
This data suggests that Cu(tfa)₂ is particularly effective against Gram-negative bacteria compared to Gram-positive strains .
Oxidative Stress and Cytotoxicity
Copper complexes, including Cu(tfa)₂, can induce oxidative stress through the generation of reactive oxygen species (ROS). This property is linked to their potential cytotoxic effects. Excessive copper can lead to oxidative damage to cellular components, contributing to various disorders such as liver damage and neurodegenerative diseases. The mechanism involves copper's ability to catalyze Fenton-type reactions, producing hydroxyl radicals that damage lipids, proteins, and DNA .
Therapeutic Potential
The therapeutic implications of Cu(tfa)₂ are being explored in the context of oxidative-stress-related disorders. Studies suggest that copper complexes can modulate oxidative stress responses, potentially offering protective effects against conditions like Alzheimer's disease. Evidence indicates that copper ions may influence amyloid-beta peptide aggregation, which is a hallmark of Alzheimer's pathology .
Properties
CAS No. |
23677-93-2 |
---|---|
Molecular Formula |
C10H8CuF6O4 |
Molecular Weight |
369.70 g/mol |
IUPAC Name |
copper;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2/b2*4-2-; |
InChI Key |
GZVJAFMHAGQIEB-BGHCZBHZSA-L |
SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2] |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Cu+2] |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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